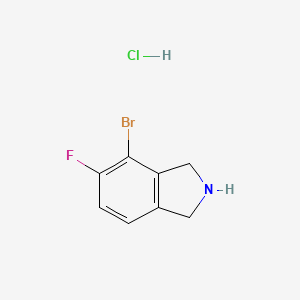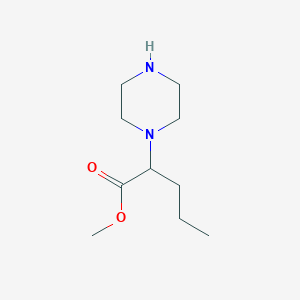
Methyl 2-(piperazin-1-yl)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(piperazin-1-yl)pentanoate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals. This compound is characterized by the presence of a piperazine ring attached to a pentanoate ester group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(piperazin-1-yl)pentanoate typically involves the reaction of piperazine with methyl 2-bromopentanoate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or ethanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(piperazin-1-yl)pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: The piperazine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Methyl 2-(piperazin-1-yl)pentanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of Methyl 2-(piperazin-1-yl)pentanoate involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it is believed to inhibit the function of bacterial enzymes, leading to cell death. In anticancer research, it has been shown to inhibit the epidermal growth factor receptor (EGFR), thereby preventing cancer cell proliferation .
Comparison with Similar Compounds
2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione: Known for its antimicrobial activity.
N-Methylpiperazine derivatives: Explored for their anticancer properties.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Investigated for their potential as alpha1-adrenergic receptor antagonists.
Uniqueness: Methyl 2-(piperazin-1-yl)pentanoate stands out due to its versatile chemical reactivity and wide range of applications in various fields of research. Its ability to undergo multiple types of chemical reactions and its potential in pharmaceutical development make it a valuable compound for scientific exploration.
Properties
Molecular Formula |
C10H20N2O2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
methyl 2-piperazin-1-ylpentanoate |
InChI |
InChI=1S/C10H20N2O2/c1-3-4-9(10(13)14-2)12-7-5-11-6-8-12/h9,11H,3-8H2,1-2H3 |
InChI Key |
UZZYQLDFRSLADJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)OC)N1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


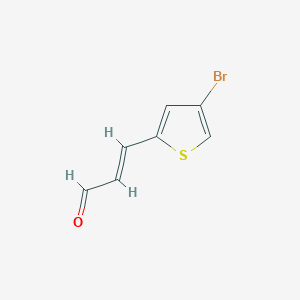


![2-Amino-3-(benzo[b]thiophen-3-yl)-3-hydroxypropanoic acid](/img/structure/B13547791.png)

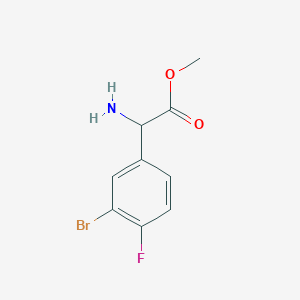
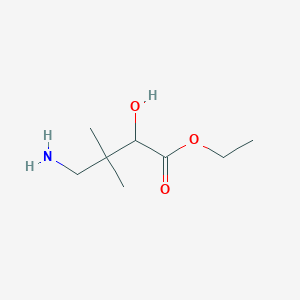
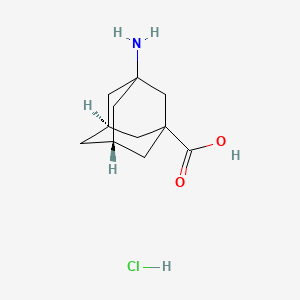
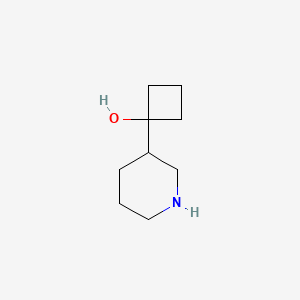
![1-Azabicyclo[3.2.1]octane-4-carboxylicacidhydrochloride](/img/structure/B13547833.png)
![3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B13547836.png)
![1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)ethanone;hydrochloride](/img/structure/B13547849.png)
![2-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13547853.png)
